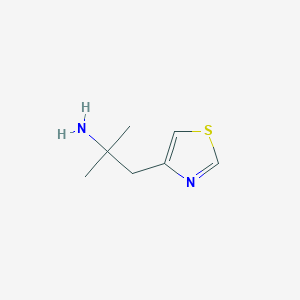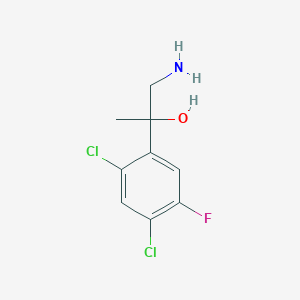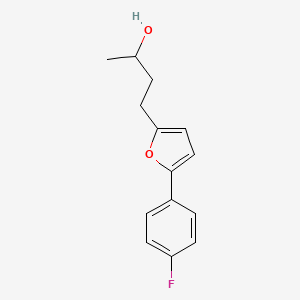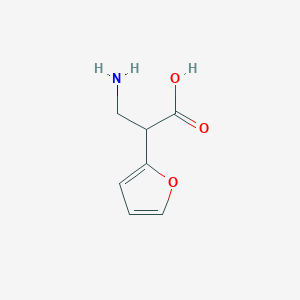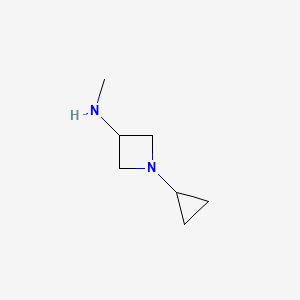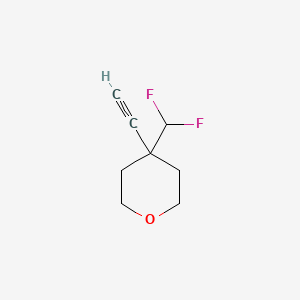
4-(Difluoromethyl)-4-ethynyloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-4-ethynyloxane is a chemical compound that features both difluoromethyl and ethynyl functional groups attached to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-4-ethynyloxane typically involves the introduction of difluoromethyl and ethynyl groups onto an oxane ring. One common method involves the use of difluoromethylation reagents and ethynylation reactions. For example, difluoromethylation can be achieved using reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . Ethynylation can be performed using acetylene derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and ethynylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-4-ethynyloxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl and ethynyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
4-(Difluoromethyl)-4-ethynyloxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 4-(Difluoromethyl)-4-ethynyloxane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, while the ethynyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)-4-ethynyloxane: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-4-propynyloxane: Similar structure but with a propynyl group instead of an ethynyl group.
Uniqueness
4-(Difluoromethyl)-4-ethynyloxane is unique due to the presence of both difluoromethyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H10F2O |
|---|---|
分子量 |
160.16 g/mol |
IUPAC名 |
4-(difluoromethyl)-4-ethynyloxane |
InChI |
InChI=1S/C8H10F2O/c1-2-8(7(9)10)3-5-11-6-4-8/h1,7H,3-6H2 |
InChIキー |
IEHSCBQKFZMDCM-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CCOCC1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


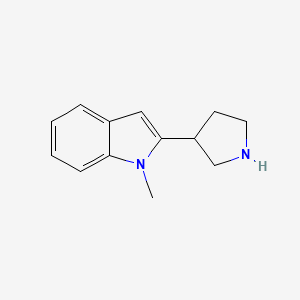
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride](/img/structure/B13595064.png)

![Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13595078.png)
